molecular formula C12H17NO4 B14897305 4-(5-Ethylfuran-2-carboxamido)pentanoic acid

4-(5-Ethylfuran-2-carboxamido)pentanoic acid

Cat. No.: B14897305
M. Wt: 239.27 g/mol
InChI Key: FADWAHSKXHZKMM-UHFFFAOYSA-N
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Description

4-(5-Ethylfuran-2-carboxamido)pentanoic acid is an organic compound with the molecular formula C12H17NO4 It is a derivative of pentanoic acid, featuring a furan ring substituted with an ethyl group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethylfuran-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The ethyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products Formed

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated furans, nitrofurans.

Scientific Research Applications

4-(5-Ethylfuran-2-carboxamido)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Ethylfuran-2-carboxamido)pentanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amide linkage are key structural features that influence its binding affinity and specificity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Ethylfuran-2-carboxamido)pentanoic acid is unique due to its specific substitution pattern on the furan ring and the presence of a pentanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

4-[(5-ethylfuran-2-carbonyl)amino]pentanoic acid

InChI

InChI=1S/C12H17NO4/c1-3-9-5-6-10(17-9)12(16)13-8(2)4-7-11(14)15/h5-6,8H,3-4,7H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

FADWAHSKXHZKMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(=O)NC(C)CCC(=O)O

Origin of Product

United States

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